molecular formula C20H26N4O3S B2895937 1-(4-Oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide CAS No. 362501-04-0

1-(4-Oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide

Cat. No. B2895937
CAS RN: 362501-04-0
M. Wt: 402.51
InChI Key: VYHUOJXCGNEIJP-UHFFFAOYSA-N
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Description

The compound “1-(4-Oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide” is a chemical compound with a molecular weight of 292.36 . It is also known as 4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N2O3S/c1-2-3-4-7-16-12(17)10-6-5-9(13(18)19)8-11(10)15-14(16)20/h5-6,8H,2-4,7H2,1H3,(H,15,20)(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.36 .

Scientific Research Applications

Enantioselective Synthesis for CGRP Receptor Inhibition

One study outlines the development of a convergent, stereoselective synthesis method for a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This process demonstrates the drug's scalable synthesis, highlighting its potential in treating conditions mediated by CGRP, such as migraine headaches. The synthesis challenges and the strategies to overcome them provide valuable insights for researchers working on similar compounds (Cann et al., 2012).

Antimicrobial and Anti-inflammatory Properties

Another research effort synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These findings suggest that modifications of the core structure can lead to compounds with potential as new anti-inflammatory and analgesic agents, highlighting the versatility of the chemical framework (Abu‐Hashem et al., 2020).

Antibacterial Activities of Hybrid Molecules

Research on the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties investigated their biological activities. Some synthesized compounds displayed good to moderate antimicrobial activity, indicating the potential for developing new antibiotics based on this structural motif (Başoğlu et al., 2013).

Fluoroquinolone-based Antimicrobials

A study focused on the synthesis of fluoroquinolone-based thiazolidinones for antimicrobial use, demonstrating how structural modifications can impact antibacterial and antifungal efficacy. This underscores the importance of structural optimization in developing more effective antimicrobial agents (Patel & Patel, 2010).

Novel Tetrahydrobenzo[b]thiophene Derivatives

Another study under microwave irradiation synthesized new tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives, exploring their potential applications based on their chemical structure. This approach demonstrates the utility of microwave irradiation in the efficient synthesis of complex heterocyclic compounds (Abdalha et al., 2011).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-2-3-4-9-24-19(27)15-6-5-14(12-16(15)22-20(24)28)18(26)23-10-7-13(8-11-23)17(21)25/h5-6,12-13H,2-4,7-11H2,1H3,(H2,21,25)(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHUOJXCGNEIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide

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